2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline
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Overview
Description
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-8-methylquinoline with 5-phenyl-4,5-dihydro-1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as tetrahydrofuran or ethanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the pyrazole moiety.
8-Methylquinoline: Similar structure but without the chloro and pyrazole groups.
5-Phenyl-4,5-dihydro-1H-pyrazole: Contains the pyrazole ring but lacks the quinoline structure.
Uniqueness
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is unique due to the combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
497099-12-4 |
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Molecular Formula |
C19H16ClN3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline |
InChI |
InChI=1S/C19H16ClN3/c1-12-6-5-9-14-10-15(19(20)21-18(12)14)17-11-16(22-23-17)13-7-3-2-4-8-13/h2-10,16,22H,11H2,1H3 |
InChI Key |
HOXGWKFPBWQXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NNC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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